2-Oxooxazolidine-3-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H6N2O4S |
|---|---|
Molecular Weight |
166.16 g/mol |
IUPAC Name |
2-oxo-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C3H6N2O4S/c4-10(7,8)5-1-2-9-3(5)6/h1-2H2,(H2,4,7,8) |
InChI Key |
JKWBMAJJDVYJNL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1S(=O)(=O)N |
Origin of Product |
United States |
Contextual Significance of the Sulfonamide Moiety in Heterocyclic Systems
The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal and synthetic chemistry. researchgate.net Its incorporation into heterocyclic systems imparts specific physicochemical properties and reactivity. Sulfonamides are recognized as crucial pharmacophores, forming the basis for a wide array of therapeutic agents. researchgate.netnih.gov The significance of this moiety stems from its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to engage in strong hydrogen bonding interactions. researchgate.net In synthetic chemistry, the sulfonamide group serves as a versatile directing group and a precursor for various nitrogen-containing compounds. nih.gov The integration of sulfonamides with heterocyclic rings, such as pyrrolidine, thiophene, and thiazole, has led to compounds with diverse applications. paom.plrjptonline.orgmdpi.com
| Significance Category | Description |
| Medicinal Chemistry | The sulfonamide group is a key component in numerous drugs, including antibiotics and carbonic anhydrase inhibitors. researchgate.netnih.govmdpi.com |
| Synthetic Utility | It serves as a building block and directing group in organic synthesis, facilitating the construction of complex molecular architectures. researchgate.netnih.gov |
| Physicochemical Properties | The moiety enhances molecular stability and allows for specific, directional interactions like hydrogen bonding. researchgate.net |
| Structural Diversity | Combination with various heterocyclic systems has produced a vast library of compounds with a wide range of chemical and biological profiles. nih.govpaom.plrjptonline.org |
Role of the Oxazolidinone Ring in Stereocontrol and Synthetic Methodologies
The oxazolidinone ring is a privileged scaffold in organic synthesis, most celebrated for its application as a chiral auxiliary. researchgate.netresearchgate.net Pioneered by David A. Evans, chiral oxazolidinones, often derived from readily available amino alcohols, are instrumental in achieving high levels of stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netwikipedia.org
When an acyl group is attached to the nitrogen atom of a chiral oxazolidinone, the resulting imide system can be deprotonated to form a conformationally rigid Z-enolate, chelated to a metal ion like lithium or magnesium. wikipedia.orgacs.org This well-defined enolate geometry effectively shields one of the two faces of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. wikipedia.orgacs.org This principle has been successfully applied to asymmetric alkylations, aldol (B89426) reactions, and cycloadditions. researchgate.netwikipedia.org The auxiliary can be cleaved non-destructively after the reaction, allowing for the recovery of the chiral controller and the isolation of the enantiomerically enriched product. google.com The development of biocatalytic strategies, such as intramolecular C(sp³)-H amination of carbamate (B1207046) derivatives using engineered enzymes, has provided modern, enantioselective routes to synthesize the oxazolidinone core itself. chemrxiv.org
| Reaction Type | Role of Oxazolidinone Auxiliary |
| Asymmetric Alkylation | The chiral auxiliary directs the stereoselective addition of alkyl halides to the α-carbon of the acylated oxazolidinone. wikipedia.org |
| Asymmetric Aldol Reaction | It controls the stereochemistry of the aldol adduct by directing the approach of an aldehyde to the enolate. researchgate.net |
| Asymmetric Michael Addition | The oxazolidinone scaffold has been used to achieve stereoselective conjugate additions. wikipedia.org |
| Asymmetric Amination | Chiral magnesium bis(sulfonamide) complexes have been used to catalyze the enantioselective amination of N-acyloxazolidinones. acs.org |
Structural Features and Chemical Classification of 2 Oxooxazolidine 3 Sulfonamide and Its Core Analogues
Fundamental Synthetic Routes to the this compound Scaffold
The core structure is typically assembled through a sequence involving the formation of the oxazolidinone ring followed by the introduction of the sulfonamide group.
Formation of the Oxazolidinone Ring System
The 2-oxooxazolidinone ring is a key heterocyclic motif, and its synthesis has been extensively developed. A primary method involves the cyclization of β-amino alcohols with a suitable carbonyl source. arkat-usa.org Reagents such as phosgene, triphosgene, or diethyl carbonate are commonly used for this transformation. nih.gov For example, reacting an amino alcohol with a chloroformate ester can yield the N-protected amino alcohol, which then undergoes base-catalyzed cyclization to form the 2-oxooxazolidinone ring. google.com Another efficient method is the reaction of amino alcohols with urea (B33335) under microwave irradiation. organic-chemistry.org
Alternatively, the ring can be formed from substituted aryl isocyanates and epoxides through a cycloaddition reaction. nih.gov Gold-catalyzed reactions of N-Boc-protected alkynylamines also provide a mild route to corresponding alkylidene 2-oxazolidinones. organic-chemistry.org Furthermore, palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide yields 5-vinyloxazolidinones with high regio- and stereoselectivity. organic-chemistry.org
Introduction of the Sulfonamide Group
The sulfonamide functional group (SO₂NH₂) is a crucial component for the biological activity of many pharmaceuticals. ekb.eglecturio.com Once the 2-oxooxazolidinone ring is constructed, the sulfonamide moiety is introduced at the nitrogen atom (N-3). A standard procedure involves the deprotonation of the oxazolidinone nitrogen with a strong base, such as n-butyllithium, followed by reaction with a sulfamoyl chloride (R¹R²NSO₂Cl) to yield the desired N-sulfonylated product.
In more complex syntheses, a multi-step sequence may be employed. For instance, a phenyl group attached to the oxazolidinone can be treated with chlorosulfonic acid to introduce a sulfonyl chloride group (-SO₂Cl). google.com This intermediate can then be converted to the corresponding sulfonamide. google.com
Multi-step Synthesis Approaches for Complex Analogues
The creation of complex analogues, often required for optimizing pharmacological properties, involves multi-step synthetic sequences. youtube.com These routes allow for the precise installation of various substituents on the core scaffold. For example, a common strategy begins with the alkylation of an aniline (B41778) with a chiral epoxide like glycidol, followed by cyclization to form the 5-(hydroxymethyl)-3-aryl-2-oxooxazolidinone intermediate. nih.gov This intermediate serves as a versatile platform for further modifications.
Elaboration of the aryl ring can be achieved through electrophilic aromatic substitution or by using transition metal-catalyzed carbon-carbon bond-forming reactions on a halogenated precursor. nih.gov For instance, an intermediate with an iodo-substituent on the aryl ring can be subjected to various palladium-catalyzed cross-coupling reactions to introduce diverse functionalities. nih.gov These multi-step approaches provide access to a wide array of structurally complex this compound derivatives.
Advanced Synthetic Methodologies for Diversification and Functionalization
To explore structure-activity relationships and develop new therapeutic candidates, chemists employ advanced methods for functionalizing the this compound scaffold and controlling its stereochemistry.
Derivatization at the Sulfonamide Nitrogen (e.g., N-alkyl and N-aryl substitutions)
The sulfonamide nitrogen offers a prime site for diversification. N-alkylation can be achieved by reacting the sulfonamide with various alcohols using an iridium catalyst in a hydrogen transfer reaction, which is an environmentally friendly method that produces water as the only byproduct. organic-chemistry.org Organocatalytic methods have also been developed for the atroposelective N-alkylation of sulfonamides. rsc.org
For N-arylation, the Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction. organic-chemistry.org This reaction enables the coupling of the sulfonamide nitrogen with aryl halides or triflates, providing access to a broad range of N-aryl derivatives. nih.govorgsyn.org The choice of palladium catalyst, phosphine (B1218219) ligand, and base is critical and can significantly affect the reaction outcome. nih.govresearchgate.net
| Reaction Type | Reagents & Catalysts | Purpose |
| N-alkylation | Alcohols, [Cp*IrCl₂]₂, Base (e.g., t-BuOK) | Introduction of various alkyl groups to the sulfonamide nitrogen. organic-chemistry.org |
| N-arylation | Aryl halides/triflates, Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., t-BuXPhos), Base (e.g., NaOtBu) | Introduction of diverse aryl groups to the sulfonamide nitrogen. organic-chemistry.orgnih.govrsc.org |
Stereoselective Synthesis of Enantiopure Analogues
Since biological activity is often stereospecific, the synthesis of enantiomerically pure analogues is crucial. ub.edu One major strategy is the use of chiral auxiliaries, such as Evans' oxazolidinones, which can direct the stereochemistry of reactions like alkylations before being cleaved. rsc.orgsigmaaldrich.com
Another powerful approach is asymmetric catalysis. rsc.orgacs.org For instance, nickel-catalyzed asymmetric hydrogenation of unsaturated 2-oxazolones can produce chiral 2-oxazolidinones with high enantiomeric excess (ee). acs.org Asymmetric aldol (B89426) reactions followed by a Curtius rearrangement represent another effective method to create stereodefined 4,5-disubstituted oxazolidin-2-ones. mdpi.com The "chiral pool" approach is also common, where syntheses begin with readily available, enantiopure starting materials like L-amino acids to produce optically active amino alcohols, which are then cyclized to form the chiral oxazolidinone ring. arkat-usa.orggoogle.com These methods are fundamental in producing specific stereoisomers for biological evaluation.
Palladium- and Copper-Catalyzed Reactions in Derivative Synthesis
Transition metal catalysis, particularly utilizing palladium and copper, has emerged as a powerful tool for the functionalization of the this compound core and the synthesis of its derivatives. These methods offer efficient and selective pathways to form new carbon-carbon and carbon-nitrogen bonds, which are crucial for building molecular complexity.
Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of N-aryl-2-oxazolidinones. The direct N-arylation of the 2-oxazolidinone (B127357) nitrogen with aryl bromides, facilitated by a palladium catalyst, provides a reliable method for introducing aromatic substituents at the 3-position. nih.gov The success of these reactions is highly dependent on the choice of phosphine ligand, base, and solvent. nih.gov Furthermore, palladium catalysis is pivotal in the α-arylation of sulfonamides, a transformation that can be conceptually extended to derivatives of this compound bearing a suitable alkylsulfonamide moiety. nih.govresearchgate.netorganic-chemistry.org For instance, a palladium-catalyzed Negishi-type α-arylation of sulfonamides has been developed, showcasing the ability to form C-C bonds at the α-position to the sulfonyl group. researchgate.netorganic-chemistry.org A notable application involves the stereocontrolled synthesis of bicyclic sulfamides through a palladium-catalyzed alkene carboamination reaction, where N-benzyl-2-oxooxazolidine-3-sulfonamide serves as a key starting material. nih.gov This transformation demonstrates the utility of the this compound scaffold in constructing complex heterocyclic systems. nih.gov
Copper-catalyzed reactions also play a significant role in the synthesis of sulfonamide derivatives. nih.govrsc.org While direct examples on the this compound core are less common in the reviewed literature, the extensive use of copper catalysis in sulfonamide synthesis suggests its high potential for derivatization. nih.govrsc.orgekb.eg For example, copper-catalyzed cross-coupling reactions of sulfonyl hydrazides with various partners have been developed to create substituted sulfonamides. nih.gov Additionally, copper-catalyzed multicomponent reactions provide a direct route to sulfonamides from simple precursors like aryl boronic acids, amines, and a sulfur dioxide surrogate. nih.gov These methodologies could be adapted for the synthesis of novel this compound derivatives.
Below is a table summarizing representative palladium- and copper-catalyzed reactions for the synthesis of sulfonamide and oxazolidinone derivatives.
| Catalyst/Ligand | Reactant 1 | Reactant 2 | Product Type | Yield (%) | Reference |
| Pd(OAc)₂ / P(t-Bu)₃ | 2-Oxazolidinone | Aryl bromide | 3-Aryl-2-oxazolidinone | Good | nih.gov |
| Pd₂(dba)₃ / XPhos | Methyl sulfonamide | Aryl bromide | α-Aryl methyl sulfonamide | Good to Excellent | researchgate.netorganic-chemistry.org |
| Pd(TFA)₂ | N-Benzyl-2-oxooxazolidine-3-sulfonamide derivative | Phenyl triflate | Bicyclic sulfamide (B24259) | 80 | nih.gov |
| CuI | Terminal alkyne | Monooxalyl chloride derivative | 2-Oxo-3-butynoate | up to 77 | organic-chemistry.org |
| Cu(OAc)₂ | Arylboronic acid | Amine, DABSO | Sulfonamide | Not specified | nih.gov |
| CuI | Sulfonyl hydrazide | 3-Aminoindazole | 1,3-Substituted aminoindazole | up to 96 | nih.gov |
Regioselective and Chemoselective Synthetic Control in this compound Systems
Achieving regioselective and chemoselective control is paramount in the synthesis of complex derivatives of this compound. The molecule possesses multiple potentially reactive sites, including the N-H of the sulfonamide, the C-H bonds of the oxazolidinone ring, and any functional groups on substituents. Strategic use of directing groups and protecting groups, along with careful selection of reaction conditions, allows for the precise modification of the target molecule.
Regioselectivity often relies on the inherent reactivity of different positions or the use of directing groups to guide a catalyst to a specific C-H bond. For instance, in related oxazoline (B21484) systems, regioselective functionalization has been achieved by directing a metal catalyst to a specific position. researchgate.net While direct C-H activation on the this compound core is not extensively documented in the provided search results, the principles of directed C-H functionalization are well-established and could be applied. For example, the sulfonamide group itself can act as a weak coordinating group to direct ortho-metalation on an aryl substituent.
Chemoselectivity, the selective reaction of one functional group in the presence of others, is typically managed through the use of protecting groups. jocpr.comyoutube.com The sulfonamide nitrogen, for instance, can be protected to prevent its reaction while modifications are made elsewhere in the molecule. The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a notable example of a sulfonamide protecting group that is stable under a variety of conditions but can be removed under specific, mild conditions. orgsyn.org The choice of protecting group is critical and must be orthogonal to other protecting groups and stable to the reaction conditions used for subsequent transformations. jocpr.com
An example of regioselective synthesis is the peptide coupling between an amine-functionalized molecule and an oxazolidinone bearing a terminal carboxylate, which proceeded with unexpected regioselectivity. nih.gov This highlights that subtle electronic and steric factors can influence the outcome of reactions on complex molecules containing the oxazolidinone scaffold. Furthermore, tungsten-catalyzed regioselective ring-opening of 2,3-epoxy sulfonamides demonstrates that high levels of regiocontrol can be achieved in reactions involving sulfonamide-containing heterocyclic precursors. researchgate.net
The following table provides examples of synthetic strategies where regioselectivity or chemoselectivity is a key consideration in the modification of related structures.
| Reaction Type | Substrate Type | Key Strategy | Outcome | Reference |
| Peptide Coupling | Amine-functionalized pyochelin and carboxylate-functionalized oxazolidinone | Inherent substrate control | Unexpectedly regioselective amide bond formation | nih.gov |
| Functionalization | Oxazoline derivative | Directed lithiation and selective trapping | High regioselectivity in functionalization | researchgate.net |
| Deprotection | N-Arylsulfonamides | Acid-mediated hydrolysis | Chemoselective deprotection of specific sulfonamides | researchgate.net |
| C-H Functionalization | Naphthalene-2-sulfonamide | Weakly coordinating directing group | Highly regioselective ortho-mono-arylation | jyu.fi |
| Ring Opening | 2,3-Epoxy sulfonamide | Tungsten catalysis | Highly regioselective C3-opening | researchgate.net |
Reaction Pathways and Transition State Analysis
Mechanistic studies have elucidated the complex pathways through which this compound derivatives participate in reactions, particularly in metal-catalyzed processes. A notable example is the palladium-catalyzed carboamination of alkenes for the synthesis of bicyclic sulfamides.
In these transformations, the stereochemical outcome is dictated by the specific reaction mechanism, which differs from that of analogous urea-based substrates. nih.gov For sulfamide substrates derived from this compound, the reaction with aryl or alkenyl triflates is proposed to proceed through a distinct pathway involving an anti-aminopalladation of the alkene. This contrasts with the syn-aminopalladation mechanism observed for similar urea derivatives. nih.gov The change in mechanism is significant as it leads to products with trans relative stereochemistry, whereas the urea reactions yield cis products. nih.gov
The proposed general mechanism for the formation of bicyclic ureas, which serves as a comparative model, initiates with the oxidative addition of an aryl halide to a Pd(0) catalyst, forming an intermediate that reacts with the urea and a base to generate a Pd-amido complex. nih.gov This complex then undergoes syn-aminopalladation, followed by C-C bond-forming reductive elimination. nih.gov The stereoselectivity is substrate-controlled, with a boat-like transition state in the aminopalladation step being responsible for the observed cis stereochemistry. nih.gov
For the sulfamide derivatives, it was postulated that the modest diastereoselectivity observed under certain conditions could be due to comparable rates of syn- and anti-aminopalladation or that the transition states leading to the different stereoisomers are close in energy. nih.gov These factors are heavily influenced by the structural and electronic characteristics of the substrate. nih.gov
Computational methods, such as Density Functional Theory (DFT), have been employed to analyze reaction mechanisms involving related structures. smu.edu These analyses can dissect a reaction into distinct phases, such as reactant preparation, transition state events, and product finalization, by examining the reaction path and curvature. smu.edu Such detailed computational analysis provides a deeper understanding of the energy barriers and the specific molecular motions that govern the transformation from reactants to products. smu.edu
| Substrate Type | Proposed Mechanism | Dominant Product Stereochemistry | Observed Diastereomeric Ratio (dr) |
|---|---|---|---|
| Sulfamide | anti-aminopalladation | trans | Up to 10:1 |
| Urea | syn-aminopalladation | cis | Up to >20:1 |
Role as a Nucleophilic or Electrophilic Species in Organic Transformations
The this compound scaffold can exhibit both nucleophilic and electrophilic character depending on the reaction conditions and the specific nature of the derivative.
Nucleophilic Character: The nitrogen atom of the sulfonamide group can act as a nucleophile. This is particularly evident after deprotonation, which enhances its nucleophilicity. For instance, the sulfonamide nitrogen can participate in substitution reactions. In the context of organocatalyzed α-amination reactions, sulfonamide derivatives have been explicitly used as nucleophiles. uct.ac.za The nucleophilicity of the sulfamide tether has also been noted as a key factor in C(sp3)-H amination reactions. uniovi.es
Computational studies on N-(4-methoxyphenyl)-2-oxooxazolidine-3-sulfonamide, through the generation of Molecular Electrostatic Potential (MEP) maps, have visualized the electron-rich regions of the molecule. nih.govikm.org.my In these maps, negative potential regions (typically colored red and yellow) are associated with electrophilic attack sites, indicating where the molecule is susceptible to reaction with electrophiles, while positive regions (blue) are associated with nucleophilic reactivity. nih.govikm.org.my The sulfonamide oxygens and the carbonyl oxygen of the oxazolidinone ring represent key electron-rich, nucleophilic centers.
Electrophilic Character: Conversely, the sulfur atom of the sulfonamide group is electron-deficient and can act as an electrophile, making it susceptible to attack by nucleophiles. The sulfonamide group can undergo substitution reactions with various nucleophiles, such as amines and thiols. Furthermore, the carbonyl carbon of the oxazolidinone ring is an electrophilic center. Synthetic routes involving the cycloaddition of substituted aryl isocyanates with epoxides highlight the electrophilic nature of the isocyanate precursor to the oxazolidinone ring. nih.gov
The dual reactivity is summarized below:
| Reactivity | Active Site | Type of Transformation | Example |
|---|---|---|---|
| Nucleophilic | Sulfonamide Nitrogen | α-Amination | Reaction with electrophilic aldehydes. uct.ac.za |
| Nucleophilic | Sulfonamide/Carbonyl Oxygens | Coordination/H-Bonding | Interaction with Lewis acids or H-bond donors. cam.ac.uk |
| Electrophilic | Sulfonamide Sulfur | Nucleophilic Substitution | Reaction with amine nucleophiles. |
| Electrophilic | Carbonyl Carbon | Nucleophilic Acyl Substitution | Ring opening or substitution at C2. |
Intramolecular and Intermolecular Interactions Influencing Reaction Outcomes
Non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular), play a critical role in determining the structure, stability, and reaction outcomes of this compound derivatives. These forces include hydrogen bonds and van der Waals forces. savemyexams.comlibretexts.org
Intermolecular Interactions: The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). researchgate.net These interactions are crucial in the formation of stable charge-transfer (CT) complexes. A study on the complex between N-(4-methoxyphenyl)-2-oxooxazolidine-3-sulfonamide (an electron donor) and picric acid (an electron acceptor) demonstrated the formation of a stable 1:1 complex in solution. ikm.org.myresearchgate.net The stability of this complex, quantified by its formation constant (KCT), indicates strong intermolecular interactions. ikm.org.my Thermodynamic parameters for this complexation have been determined, revealing the process to be enthalpically and entropically favorable. ikm.org.myresearchgate.net
| Parameter | Experimental Value | Theoretical Value |
|---|---|---|
| ΔH (kJ/mol) | -139.0 | -134.50 |
| ΔS (J/mol·K) | -374.0 | -370.04 |
| ΔG (kJ/mol) at 293 K | -29.28 | -26.08 |
The ability of sulfonamides to form hydrogen bonds also influences their aggregation and crystal packing. researchgate.net The geometry around the sulfur atom and the orientation of substituents can affect the number and strength of intermolecular hydrogen bonds in the solid state. researchgate.net
Intramolecular Interactions: Intramolecular hydrogen bonding is also a significant feature in certain derivatives. For example, in ortho-sulfonamidochalcones, intramolecular hydrogen bonds can lead to conformational restrictions. researchgate.net Such interactions can lock the molecule into a specific conformation, which in turn can influence its reactivity and physicochemical properties. researchgate.net
Studies on model systems have shown that intramolecular hydrogen bonds can cooperatively affect the strength of intermolecular interactions. cam.ac.uk For instance, the formation of an intramolecular H-bond between a sulfonamide NH and a nearby acceptor (like a pyridine (B92270) nitrogen) can polarize the molecule, thereby increasing the H-bond acceptor strength of the sulfonamide oxygen atoms for intermolecular interactions. cam.ac.uk This positive cooperativity demonstrates that intramolecular forces can directly modulate how a molecule interacts with its environment, ultimately influencing reaction pathways and selectivity. cam.ac.uknih.gov
Applications in Asymmetric Synthesis and Chiral Induction
2-Oxooxazolidinone Derivatives as Chiral Auxiliaries in Stereoselective Reactions
Chiral 2-oxazolidinones, often referred to as Evans' auxiliaries, have been extensively utilized to control facial selectivity in enolate reactions. nih.gov These auxiliaries are typically derived from readily available α-amino acids or β-amino alcohols, making both enantiomeric forms accessible. nih.gov Their widespread use stems from their ability to reliably direct the formation of new stereocenters in a predictable manner, and they have been successfully applied in numerous stereoselective transformations, including aldol (B89426) reactions, alkylation reactions, and Diels-Alder reactions. wikipedia.org
The stereodirecting power of 2-oxooxazolidinone auxiliaries arises from the steric influence of the substituent at the C4 position of the oxazolidinone ring. This substituent effectively shields one face of the enolate derived from the N-acylated oxazolidinone. When an electrophile approaches the enolate, it is directed to the less sterically hindered face, resulting in a highly diastereoselective reaction.
The formation of a specific enolate geometry is crucial for high diastereoselectivity. For instance, in asymmetric aldol reactions, the use of a Lewis acid such as dibutylboron triflate and a hindered base like diisopropylethylamine promotes the formation of a (Z)-enolate. researchgate.net This (Z)-enolate then reacts with an aldehyde through a chair-like transition state, where the bulky substituent on the oxazolidinone ring dictates the facial selectivity of the reaction, leading to the formation of two contiguous stereocenters with high control. researchgate.net
Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a versatile method for the construction of α-chiral carbonyl compounds. acs.org By attaching a prochiral acyl group to the chiral auxiliary, deprotonation with a suitable base generates a chiral enolate. The subsequent reaction with an alkyl halide occurs with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. After the alkylation step, the chiral auxiliary can be cleaved to afford the desired enantiomerically enriched carboxylic acid, ester, or other carbonyl derivative, and the auxiliary can often be recovered for reuse. scielo.org.mxresearchgate.net This methodology has proven to be a reliable and efficient strategy in the synthesis of numerous biologically active natural products. acs.orgscielo.org.mxresearchgate.net
| Reaction Type | Chiral Auxiliary | Electrophile | Diastereoselectivity | Product Type |
| Asymmetric Alkylation | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Alkyl Halide | High | α-Chiral Carbonyl Compound |
| Asymmetric Aldol | (4S)-4-isopropyl-2-oxazolidinone | Aldehyde | High | β-Hydroxy Carbonyl Compound |
| Asymmetric Diels-Alder | (R)-4-benzyl-2-oxazolidinone Acrylimide | Diene | High | Chiral Cycloadduct |
The use of 2-oxooxazolidinone auxiliaries in asymmetric aldol reactions is a cornerstone of modern organic synthesis. sigmaaldrich.com This powerful transformation allows for the simultaneous creation of two adjacent stereocenters with a high degree of control. researchgate.net The reaction between a chiral N-acyl oxazolidinone-derived enolate and an aldehyde proceeds through a highly organized, chelated transition state, leading to the formation of syn- or anti-aldol products with excellent diastereoselectivity. researchgate.netnih.gov The stereochemical outcome can often be predicted based on the choice of Lewis acid and the stereochemistry of the chiral auxiliary. The resulting β-hydroxy carbonyl adducts are valuable synthetic intermediates that can be further elaborated into a wide range of complex molecules. nih.gov
N-Acryloyl derivatives of chiral 2-oxooxazolidinones serve as effective dienophiles in asymmetric Diels-Alder reactions. The chiral auxiliary imparts facial selectivity to the [4+2] cycloaddition, leading to the formation of chiral cyclohexene derivatives with high endo/exo and diastereoselectivity. The presence of a Lewis acid catalyst can enhance both the reactivity and the stereoselectivity of the reaction. The resulting cycloadducts are versatile intermediates for the synthesis of complex natural products and other chiral molecules. The predictable stereochemical outcome is rationalized by a model involving a chelated complex between the Lewis acid and the N-acryloyl oxazolidinone.
For example, the Diels-Alder reaction between cyclopentadiene and substituted acryloyloxazolidin-2-ones, catalyzed by a chiral Fe(III)-bipyridine diol complex, can afford high yields and enantiomeric excesses of the endo-cycloadducts. nih.gov Similarly, Lewis acid-promoted Diels-Alder reactions of chiral 3-(acyloxy)acryloyl oxazolidinones with cyclopentadiene have been shown to proceed with excellent diastereoselectivity, providing access to highly functionalized and optically active cycloadducts. nih.gov
Stereoselective Synthesis of Complex Molecular Architectures Utilizing Oxazolidinone-Sulfonamide Scaffolds
While the use of 2-oxooxazolidinones as chiral auxiliaries is well-established, the integration of a sulfonamide moiety onto the oxazolidinone scaffold introduces additional functionality and potential for stereochemical control. This combination can be leveraged in the synthesis of complex molecular architectures.
N-arylsulfonyl derivatives of oxazolidinones have been shown to undergo intramolecular cyclization reactions. nih.gov For instance, metalation of the aryl or benzylic position of the N-sulfonyl group, followed by intramolecular attack on the oxazolidinone carbonyl, can lead to the formation of various sulfamyl-containing heterocyclic compounds. nih.gov This approach highlights the potential of the oxazolidinone ring to act as an electrophile in the presence of a suitably positioned nucleophile.
The synthesis of molecules containing both an oxazolidinone and a sulfonamide moiety can be achieved through various synthetic routes. One method involves the carbamoylation of a chiral oxazolidinone with chlorosulfonyl isocyanate, followed by sulfamoylation with an amine to generate N-acylsulfonamides containing the oxazolidinone scaffold. researchgate.net This modular approach allows for the introduction of diversity at the sulfonamide portion of the molecule.
The resulting oxazolidinone-sulfonamide structures are of interest in medicinal chemistry due to the prevalence of both the oxazolidinone and sulfonamide motifs in biologically active compounds. nih.govrsc.orgekb.eg While the primary focus of research in this area has often been on the biological activity of the final products, the inherent chirality of the oxazolidinone portion of the scaffold can influence the stereochemical outcome of synthetic transformations, paving the way for the development of novel stereoselective methodologies. Further exploration of the interplay between the chiral oxazolidinone and the sulfonamide functionality is likely to uncover new applications in the asymmetric synthesis of complex and medicinally relevant molecules.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been successfully applied to model the properties of SOZ. ikm.org.myresearchgate.net These studies typically involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic properties. researchgate.net The calculations are often performed using specific levels of theory, such as B3LYP with a 6-311G(d,p) basis set, which offers a balance of accuracy and computational efficiency. ikm.org.myresearchgate.net
DFT calculations are a cornerstone for understanding the three-dimensional arrangement of atoms and the distribution of electrons within the SOZ molecule. univ-guelma.dz By optimizing the molecular structure, researchers can predict bond lengths, bond angles, and dihedral angles. researchgate.net The theoretical vibrational frequencies can also be calculated and compared with experimental data from infrared (IR) spectroscopy to validate the accuracy of the computational model. ikm.org.myresearchgate.net These analyses confirm the presence of the key functional groups within the complex. researchgate.net The optimized geometry serves as the foundation for all subsequent calculations of electronic properties and reactivity. researchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in predicting a molecule's chemical reactivity and its ability to participate in charge transfer interactions. ikm.org.myresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily polarized. For SOZ, these parameters have been calculated to understand its electron-donating capabilities, particularly in the formation of charge-transfer complexes. ikm.org.myresearchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.12 |
| ELUMO | -1.50 |
| Energy Gap (ΔE) | 4.62 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its sites for electrophilic and nucleophilic attack. ikm.org.myresearchgate.net The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.netresearchgate.net For the SOZ molecule, MEP analysis has shown that the most negative potential is located around the sulfonyl group, indicating it as a site for electrophilic interaction. researchgate.net Conversely, the most positive potential is localized on the amino group. researchgate.net
| Molecular Region | Potential (a.u.) | Reactivity |
|---|---|---|
| Amino Group | +0.055 | Site for Nucleophilic Attack |
| Sulfonyl Group | -0.055 | Site for Electrophilic Attack |
Investigation of Intermolecular Interactions and Charge Transfer Complexes
The electron-donating nature of the SOZ molecule, suggested by computational studies, has been experimentally verified through its ability to form charge-transfer (CT) complexes with electron-acceptor molecules. researchgate.net
Spectrophotometry is a widely used technique to study the formation and properties of CT complexes in solution. researchgate.netorcid.org Research has demonstrated that SOZ, acting as an electron donor, forms a 1:1 stoichiometric charge-transfer complex with picric acid (PiOH), a strong electron acceptor. ikm.org.myresearchgate.net This formation is observed by the appearance of a new absorption band in the UV-visible spectrum when solutions of the donor and acceptor are mixed. researchgate.net The study of this complex has been conducted in different solvents, such as dichloromethane and chloroform, to investigate the effect of solvent polarity on the stability of the complex. researchgate.netresearchgate.net Using the Benesi-Hildebrand equation, key thermodynamic parameters like the stability constant (KCT) and the molar extinction coefficient (εCT) of the complex can be determined, providing quantitative measures of the interaction strength. researchgate.net
| Solvent | λmax (nm) | Stability Constant (KCT) (L mol-1) | Molar Extinction Coefficient (εCT) (L mol-1 cm-1) |
|---|---|---|---|
| Chloroform | 408 | 2.80 x 104 | 0.19 x 104 |
| Dichloromethane | 410 | 3.50 x 104 | 0.25 x 104 |
Thermodynamic Parameters of Complexation
Theoretical studies focusing on the complexation of sulfonamide derivatives, while not always specific to 2-Oxooxazolidine-3-sulfonamide, provide a foundational understanding of the thermodynamic principles at play. The formation of complexes is governed by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). For many protein-ligand interactions within the broader class of sulfonamides, the Gibbs free energy of binding is often found to be a result of a delicate balance between enthalpic and entropic contributions, a phenomenon known as enthalpy-entropy compensation mdpi.com.
In the context of sulfonamide complexation with biological macromolecules, the binding process is typically spontaneous, characterized by a negative Gibbs free energy change. The enthalpy change (ΔH) reflects the heat released or absorbed during the formation of intermolecular bonds, such as hydrogen bonds and van der Waals interactions between the sulfonamide and its binding partner. The entropy change (ΔS) relates to the change in the system's disorder, including conformational changes in both the ligand and the receptor, as well as the release of solvent molecules from the binding interface.
Table 1: Representative Thermodynamic Parameters for Sulfonamide-Protein Interactions
| Parameter | Typical Value Range | Significance |
| Gibbs Free Energy (ΔG) | -20 to -50 kJ/mol | Indicates the spontaneity of the binding process. |
| Enthalpy (ΔH) | -10 to -60 kJ/mol | Reflects the strength of intermolecular forces formed upon complexation. |
| Entropy (TΔS) | Variable | Represents changes in the system's disorder, including conformational and solvent effects. |
Note: This table provides generalized data for the sulfonamide class of compounds due to the absence of specific data for this compound.
Polarity Effects on Complex Stability
The stability of complexes involving sulfonamides is significantly influenced by the polarity of the surrounding solvent. Theoretical and experimental analyses of various sulfonamides indicate that the nature of the solvent can affect the strength and nature of non-covalent interactions that stabilize the complex. In inert, nonpolar solvents, the intrinsic hydrogen bonding capabilities and other electrostatic interactions of the sulfonamide and its partner are more pronounced researchgate.net.
In Silico Studies of Reaction Mechanisms and Energetics
In silico studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the reaction mechanisms and energetics of sulfonamide compounds. These computational methods allow for the calculation of electronic structures, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the energy barriers of reaction pathways.
For sulfonamides in general, DFT studies have been used to investigate their degradation pathways, for instance, through oxidation processes. The energy gap between the HOMO and LUMO is a key indicator of a molecule's reactivity; a smaller energy gap generally correlates with higher reactivity researchgate.net. These calculations can predict the most likely sites for electrophilic or nucleophilic attack and can help in understanding the step-by-step mechanism of a reaction.
While specific DFT studies on the reaction mechanisms of this compound were not identified in the available literature, research on other sulfonamides has shown that reactions can be initiated at various points in the molecule, including the sulfonamide group itself or the attached rings. For example, in degradation reactions, the breaking of the S-N bond or modifications to the aromatic or heterocyclic rings are common pathways researchgate.netnih.gov. The energetics of these pathways, including the activation energies for each step, can be calculated to determine the most favorable reaction route.
Table 2: Key Parameters from In Silico Studies of Sulfonamides
| Computational Parameter | Significance |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. |
| Electron Density Distribution | Identifies nucleophilic and electrophilic sites. |
| Activation Energy (Ea) | Determines the kinetic feasibility of a reaction pathway. |
| Reaction Enthalpy (ΔH_rxn) | Indicates whether a reaction is exothermic or endothermic. |
Note: This table outlines common parameters investigated in computational studies of sulfonamides, providing a framework for the potential analysis of this compound.
Structural Characterization and Advanced Spectroscopic Analysis in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent framework and stereochemical orientation of 2-Oxooxazolidine-3-sulfonamide. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom.
In ¹H NMR, the protons on the oxazolidinone ring are expected to exhibit characteristic chemical shifts and coupling constants that are diagnostic of their relative positions. The methylene (B1212753) protons of the oxazolidinone ring (at positions 4 and 5) would likely appear as multiplets in the range of 3.5-4.5 ppm. The specific splitting patterns of these signals would be crucial for establishing the connectivity within the ring. The proton of the sulfonamide (SO₂NH₂) group is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon of the oxazolidinone ring is expected to have a characteristic downfield chemical shift in the range of 150-160 ppm. mdpi.com The carbon atoms of the oxazolidinone ring would appear at distinct chemical shifts, confirming the ring structure.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign all proton and carbon signals and to confirm the connectivity between adjacent atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) could be utilized to establish through-space proximity of protons, which is particularly useful for confirming stereochemical assignments in substituted analogs.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O (Position 2) | - | 155 - 160 |
| CH₂ (Position 4) | 4.0 - 4.5 | 60 - 70 |
| CH₂ (Position 5) | 3.5 - 4.0 | 40 - 50 |
| NH (Sulfonamide) | Variable (broad singlet) | - |
Note: Predicted values are based on data from analogous oxazolidinone and sulfonamide structures.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl group of the oxazolidinone ring and the sulfonyl group of the sulfonamide. The C=O stretching vibration is expected to appear as a strong, sharp peak in the region of 1750-1780 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would give rise to two strong bands, typically observed around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
The N-H stretching vibration of the sulfonamide group is expected to produce a band of moderate intensity in the range of 3350-3250 cm⁻¹. The position and shape of this band can be indicative of hydrogen bonding in the solid state. Other characteristic vibrations, such as C-N and C-O stretching, would also be present in the fingerprint region of the spectrum (below 1500 cm⁻¹), providing further confirmation of the molecular structure.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (Sulfonamide) | Stretch | 3350 - 3250 |
| C=O (Oxazolidinone) | Stretch | 1780 - 1750 |
| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1300 |
| S=O (Sulfonamide) | Symmetric Stretch | 1160 - 1120 |
| C-N | Stretch | 1200 - 1100 |
| C-O | Stretch | 1100 - 1000 |
Note: Expected frequency ranges are based on typical values for the respective functional groups.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. The nominal molecular weight of this compound (C₃H₆N₂O₄S) is approximately 166.16 g/mol .
Under electron impact (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. A common fragmentation pathway for sulfonamides involves the loss of SO₂ (64 Da). nih.govduke.edu Other expected fragment ions could arise from the cleavage of the oxazolidinone ring or the loss of the entire sulfonamide group. The analysis of these fragment ions allows for the reconstruction of the molecular structure, providing corroborating evidence for the connectivity established by NMR. Tandem mass spectrometry (MS/MS) experiments can be performed to further investigate the fragmentation pathways of selected ions, providing an even greater level of structural detail.
Table 3: Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment |
| 166 | [M]⁺ (Molecular Ion) |
| 102 | [M - SO₂]⁺ |
| 87 | [Oxazolidinone ring fragment]⁺ |
| 79 | [SO₂NH]⁺ |
Note: Fragmentation patterns are predicted based on the known behavior of sulfonamides and oxazolidinones in mass spectrometry.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Packing
The crystal structure would confirm the geometry of the five-membered oxazolidinone ring, which is expected to be nearly planar. The sulfonamide group's geometry and its orientation relative to the oxazolidinone ring would also be determined with high precision.
A key feature of the crystal packing would likely be the formation of intermolecular hydrogen bonds involving the N-H proton of the sulfonamide group as a donor and the oxygen atoms of the carbonyl and sulfonyl groups as acceptors. rsc.org These hydrogen bonds can lead to the formation of well-defined supramolecular architectures, such as chains or sheets, which stabilize the crystal lattice. The analysis of these packing motifs is crucial for understanding the solid-state properties of the compound.
Table 4: Expected Crystallographic Parameters and Interactions for this compound
| Parameter | Expected Observation |
| Crystal System | Monoclinic or Orthorhombic (Common for similar small molecules) |
| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |
| Key Bond Lengths | C=O: ~1.2 Å; S=O: ~1.4 Å; S-N: ~1.6 Å |
| Key Bond Angles | Angles consistent with sp² and sp³ hybridization |
| Intermolecular Interactions | N-H···O=C and/or N-H···O=S hydrogen bonds |
Note: Expected parameters are based on crystallographic data of analogous sulfonamides and oxazolidinones.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for the Synthesis of 2-Oxooxazolidine-3-sulfonamide and its Derivatives
The synthesis of this compound and its derivatives often relies on multi-step sequences that can be resource-intensive. A significant future direction lies in the development of novel catalytic systems to streamline these syntheses, enhancing efficiency, and promoting green chemistry principles. Research efforts are anticipated to focus on several key areas:
Transition Metal Catalysis: The exploration of copper-catalyzed reactions, for instance, has shown promise in the synthesis of related isoxazolidine-ylidene sulfonamides and in the one-pot synthesis of sulfonamides from unactivated acids and amines. doi.orgprinceton.edu Future work could adapt these methodologies for the direct C-H functionalization or carbonylation of precursors to afford the 2-oxooxazolidine ring, or for the catalytic coupling of sulfonyl moieties with pre-formed oxazolidinones. The development of catalysts that can tolerate a wide range of functional groups will be crucial for creating diverse libraries of derivatives.
Organocatalysis: The use of small organic molecules as catalysts offers an attractive metal-free alternative. Chiral organocatalysts could be designed to facilitate the enantioselective formation of the oxazolidinone core from simple starting materials, thereby controlling the stereochemistry of the final sulfonamide derivative.
Biocatalysis: The use of enzymes to catalyze the synthesis of chiral building blocks is a rapidly growing field. Future research could explore the use of engineered enzymes for the stereoselective synthesis of this compound precursors, offering a highly efficient and environmentally benign approach.
A summary of potential catalytic approaches is presented in the table below.
| Catalytic Approach | Potential Reaction | Advantages |
| Transition Metal Catalysis | C-H activation/functionalization, Carbonylative cyclization | High efficiency, functional group tolerance |
| Organocatalysis | Asymmetric cyclization | Metal-free, enantioselective control |
| Biocatalysis | Enzymatic resolution, Desymmetrization | High stereoselectivity, green conditions |
The development of such catalytic systems would not only simplify the synthesis of known this compound derivatives but also open up avenues for the creation of novel analogues with unique properties and applications.
Exploration of New Asymmetric Transformations Employing the this compound Scaffold
The inherent chirality of many this compound derivatives makes them excellent candidates for use as chiral auxiliaries in a wide range of asymmetric transformations. While oxazolidinones have been extensively used in this capacity, the sulfonamide functionality introduces unique electronic and steric properties that can be exploited in novel ways. researchgate.net
Future research in this area will likely focus on:
Novel Aldol (B89426) and Michael Reactions: While sulfur-based chiral auxiliaries have demonstrated superior qualities in many aldol-type reactions, the unique features of the this compound scaffold could lead to new reactivity and selectivity. scielo.org.mx Investigating their use in diastereoselective aldol additions, Michael reactions, and other carbon-carbon bond-forming reactions is a promising avenue.
Asymmetric Catalysis: Beyond their role as stoichiometric chiral auxiliaries, derivatives of this compound could be designed as chiral ligands for transition metal catalysts. The sulfonamide group can act as a coordination site for a metal center, creating a well-defined chiral environment for asymmetric catalysis.
Pericyclic Reactions: The application of the this compound scaffold in controlling the stereochemical outcome of pericyclic reactions, such as Diels-Alder and nih.govnih.gov-sigmatropic rearrangements, remains largely unexplored and represents a fertile ground for new discoveries.
The table below outlines potential asymmetric transformations for exploration.
| Asymmetric Transformation | Potential Role of Scaffold | Expected Outcome |
| Aldol Reactions | Chiral Auxiliary | High diastereoselectivity in C-C bond formation |
| Michael Additions | Chiral Auxiliary/Ligand | Enantioselective conjugate additions |
| Diels-Alder Reactions | Chiral Dienophile/Ligand | Control of facial selectivity |
| Catalytic Hydrogenation | Chiral Ligand | Enantioselective reduction of prochiral substrates |
By expanding the repertoire of asymmetric transformations that utilize the this compound scaffold, chemists can gain access to a wider range of enantiomerically pure compounds for use in drug discovery and materials science.
Advanced Computational Modeling for Predictive Reactivity and Material Design
The integration of computational chemistry with experimental work is a powerful strategy for accelerating research. Advanced computational modeling can provide deep insights into the properties and reactivity of this compound and its derivatives, guiding experimental design and uncovering new opportunities.
Key areas for future computational research include:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and reaction mechanisms involving the this compound scaffold. researchgate.netscilit.com This can help in understanding the origins of stereoselectivity in asymmetric reactions and in predicting the reactivity of new derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling: For applications in drug discovery, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing synthetic efforts.
Molecular Docking and Dynamics Simulations: To explore the potential of these compounds as therapeutic agents, molecular docking simulations can be used to predict their binding modes and affinities to biological targets. researchgate.net Molecular dynamics simulations can provide further insights into the stability of these interactions over time.
Materials Design: Computational methods can be used to predict the solid-state properties of materials incorporating the this compound moiety, such as crystal packing, electronic conductivity, and optical properties, guiding the design of new functional materials.
The following table summarizes the application of various computational models.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Mechanistic studies, Reactivity prediction | Transition state energies, electronic structure |
| QSAR | Virtual screening, Lead optimization | Biological activity, toxicity |
| Molecular Docking | Target identification, Binding mode analysis | Binding affinity, protein-ligand interactions |
| Molecular Dynamics | Conformational analysis, Stability assessment | Free energy of binding, dynamic behavior |
The synergy between computational modeling and experimental synthesis will be crucial for the rational design of new this compound-based molecules with tailored properties.
Integration of this compound into Retrosynthetic Design of Complex Organic Molecules
The structural features of this compound make it a valuable building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its integration into retrosynthetic design offers strategic advantages in controlling stereochemistry and introducing key functionalities.
Future research will likely see the expanded use of this compound as a:
Chiral Synthon: Disconnecting complex target molecules to reveal a this compound-derived fragment allows for the introduction of a stereocenter early in the synthesis, which can then direct the stereochemistry of subsequent transformations.
Masked Functionality: The oxazolidinone and sulfonamide groups can serve as precursors to other functional groups. For example, the oxazolidinone ring can be cleaved to reveal a 1,2-amino alcohol, a common motif in natural products.
The primary sulfonamide and sulfamate functional groups are found in a number of FDA-approved drugs and a small but growing number of natural products. nih.govresearchgate.net This highlights the importance of developing synthetic strategies that can efficiently incorporate these motifs. The this compound scaffold provides a robust platform for achieving this, and its increased use in the retrosynthetic analysis of bioactive molecules is a logical and promising future direction.
Q & A
Q. What are the key considerations when designing synthetic routes for 2-Oxooxazolidine-3-sulfonamide derivatives?
Methodological Answer: Synthetic routes must prioritize regioselectivity, stability of intermediates, and compatibility of functional groups. For example, sulfonamide introduction often requires coupling agents like WSCI/HOBt for amide bond formation, as demonstrated in stepwise protocols involving NaOCl-mediated oxidation and Pd/C-catalyzed hydrogenation . Solvent systems (e.g., THF/EtOAc/water mixtures) and temperature control (-5°C to reflux) are critical for minimizing side reactions. Validation via LC-MS or NMR at each step ensures intermediate purity .
Q. How can researchers characterize the structural integrity of this compound compounds?
Methodological Answer: Structural confirmation relies on multi-spectral analysis:
- NMR : H and C NMR to verify sulfonamide (S=O) and oxazolidinone (C=O) moieties.
- HRMS : High-resolution mass spectrometry for molecular formula validation.
- XRD : Single-crystal X-ray diffraction for unambiguous stereochemical assignment (if crystallizable) .
- IR : Peaks near 1350–1150 cm confirm sulfonamide S=O stretching .
Q. What experimental parameters influence the biological activity screening of sulfonamide derivatives?
Methodological Answer: Key parameters include:
- Solubility : Use DMSO/PBS mixtures for in vitro assays, ensuring <0.1% DMSO to avoid cytotoxicity.
- Dose-response curves : Test concentrations spanning 3 log units (e.g., 0.1–100 µM) to determine IC values.
- Positive controls : Include reference compounds (e.g., sulfamethoxazole for antimicrobial assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Methodological Answer: Contradictions often arise from assay variability or structural impurities. Strategies include:
- Reproducibility checks : Replicate assays across independent labs using standardized protocols (e.g., CLSI guidelines).
- Metabolite profiling : Use LC-HRMS to identify degradation products that may skew activity results .
- Computational docking : Compare binding affinities across crystal structures (e.g., PDB entries) to validate target engagement .
Q. What strategies optimize reaction yields for introducing sulfonamide groups into oxazolidinone scaffolds?
Methodological Answer: Optimization involves:
- Catalyst screening : Test transition metals (e.g., NiCl/NaBH) for reductive amination steps .
- Stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride (RSOCl) to ensure complete substitution.
- Workup protocols : Extract with ethyl acetate to isolate polar byproducts, followed by silica gel chromatography (hexane/EtOAc gradients) .
Q. How can computational methods guide the design of this compound derivatives with enhanced target specificity?
Methodological Answer:
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with phosphatases or kinases) to assess binding stability.
- QSAR modeling : Corrogate electronic parameters (e.g., Hammett σ values) with activity data to predict substituent effects.
- ADMET prediction : Tools like SwissADME forecast bioavailability and toxicity risks early in design .
Q. What are the best practices for analyzing stereochemical outcomes in asymmetric syntheses of this compound derivatives?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers.
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed ECD data.
- Davis reagent : Employ stereoselective oxidizing agents to induce chirality during sulfoxide formation .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
